Product packaging for Ethyl 5-isopropyloxazole-4-carboxylate(Cat. No.:CAS No. 32968-46-0)

Ethyl 5-isopropyloxazole-4-carboxylate

Cat. No.: B2868121
CAS No.: 32968-46-0
M. Wt: 183.207
InChI Key: SVSINPGEEFZHLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Evolution of Oxazole (B20620) Chemistry Research

The study of oxazoles, a class of five-membered heterocyclic compounds, has a rich history dating back to the 19th century. Early investigations into these aromatic systems laid the groundwork for a field that would eventually become integral to medicinal chemistry and materials science. The first synthesis of an oxazole derivative is often credited to Friedrich Wöhler in the early 1800s. However, the systematic study of oxazole chemistry gained significant momentum in the late 19th and early 20th centuries with the development of foundational synthetic methodologies.

Several key discoveries propelled the field forward. The Robinson-Gabriel synthesis, first described in the early 1910s, provided a reliable method for the preparation of 2,5-disubstituted oxazoles through the cyclodehydration of 2-acylaminoketones. chemicalbook.com Another pivotal moment came with the development of the Fischer oxazole synthesis in 1896 by Emil Fischer, which utilized the reaction of cyanohydrins with aldehydes to afford 2,5-disubstituted oxazoles. chemicalbook.comresearchgate.net

The mid-20th century saw further advancements, with the van Leusen oxazole synthesis, introduced in 1972, offering a versatile route to 5-substituted oxazoles from aldehydes and tosylmethylisocyanide (TosMIC). chemicalbook.comnih.govsigmaaldrich.com These and other synthetic innovations have not only facilitated the creation of a diverse library of oxazole derivatives but have also deepened the understanding of their chemical behavior and potential applications. The timeline below highlights some of the key milestones in the evolution of oxazole chemistry.

Year/Period Key Development Significance
1818/1832First reported synthesis of an oxazole derivative by Friedrich Wöhler. Marks the beginning of the study of oxazole compounds.
1896Development of the Fischer oxazole synthesis. chemicalbook.comresearchgate.netProvided an early and important route to 2,5-disubstituted oxazoles.
1910sElucidation of the Robinson-Gabriel synthesis. chemicalbook.comBecame a classic and widely used method for oxazole ring formation.
1972Introduction of the van Leusen oxazole synthesis. chemicalbook.comnih.govsigmaaldrich.comOffered a mild and efficient pathway to 5-substituted oxazoles.

Fundamental Structural and Electronic Features of the Oxazole Ring System

The oxazole ring is a five-membered heterocycle containing one oxygen atom and one nitrogen atom at the 1 and 3 positions, respectively. This arrangement of heteroatoms within an unsaturated ring imparts a unique set of structural and electronic properties. The atoms within the oxazole ring are sp² hybridized, resulting in a planar, aromatic system. google.com The aromaticity of the oxazole ring arises from the delocalization of six π-electrons, which satisfies Hückel's rule. google.com

However, the aromatic character of oxazole is considered to be less pronounced than that of its sulfur-containing analog, thiazole (B1198619). This is attributed to the high electronegativity of the oxygen atom, which tends to localize the π-electrons, thereby reducing the efficiency of delocalization around the ring. google.com The oxazole ring is also characterized as a weak base.

The reactivity of the oxazole ring is dictated by its electronic structure. It is susceptible to attack by both electrophiles and nucleophiles. Electrophilic aromatic substitution typically occurs at the C5 position, especially when the ring is activated by electron-donating groups. researchgate.net Conversely, nucleophilic aromatic substitution is favored at the C2 position, particularly if a good leaving group is present. researchgate.net The oxazole ring can also participate in cycloaddition reactions, such as the Diels-Alder reaction, where it can act as a diene, leading to the formation of pyridines. researchgate.net

Figure 1: Fundamental Structure of the Oxazole Ring

Significance of Oxazole Scaffolds in Modern Chemical Research

The oxazole motif is a cornerstone of modern chemical research, with its derivatives exhibiting a broad spectrum of biological activities and finding applications in diverse scientific and technological fields. chemicalbook.comsigmaaldrich.com The significance of oxazole scaffolds can be primarily attributed to their ability to serve as versatile building blocks in the synthesis of complex molecules and their intrinsic capacity to interact with biological targets.

In the realm of medicinal chemistry , oxazole-containing compounds have been extensively investigated and developed as therapeutic agents. sigmaaldrich.comprepchem.com The oxazole ring is a key structural component in a number of FDA-approved drugs. researchgate.net For instance, Oxaprozin is a non-steroidal anti-inflammatory drug (NSAID) used in the management of osteoarthritis and rheumatoid arthritis. researchgate.netgoogle.com The oxazole scaffold is also present in various antibacterial, antifungal, anticancer, and antiviral agents. prepchem.com This wide range of biological activities underscores the value of the oxazole nucleus as a privileged scaffold in drug discovery. prepchem.com

The applications of oxazoles extend beyond medicine into materials science . Oxazole-based polymers and small molecules have been explored for their potential use in organic light-emitting diodes (OLEDs) and photovoltaic devices. chemicalbook.com Their electronic properties can be tuned through chemical modification, making them attractive candidates for the development of novel electronic materials.

Furthermore, in the field of agrochemicals , oxazole derivatives have been developed as effective pesticides and fungicides to protect crops from pests and diseases. chemicalbook.com The versatility of the oxazole ring also makes it a valuable intermediate in organic synthesis , where it can be used to construct more complex molecular architectures. The table below summarizes some of the key application areas of oxazole derivatives.

Field Application Examples of Activities/Uses
Medicinal ChemistryTherapeutic AgentsAnti-inflammatory, antibacterial, antifungal, anticancer, antiviral. prepchem.com
Materials ScienceElectronic MaterialsOrganic light-emitting diodes (OLEDs), photovoltaic devices. chemicalbook.com
AgrochemicalsCrop ProtectionPesticides, fungicides. chemicalbook.com
Organic SynthesisChemical IntermediatesBuilding blocks for complex molecules, ligands in catalysis.

Overview of Ethyl 5-isopropyloxazole-4-carboxylate within the Broader Context of Oxazole Derivatives

This compound is a specific derivative of the oxazole family. While this particular compound is not extensively documented in the scientific literature, its structure allows for an informed discussion of its probable synthesis and potential significance based on the established chemistry of related oxazole-4-carboxylates.

The synthesis of this compound would likely involve the construction of the core oxazole ring with the desired substituents at the 4 and 5 positions. Established synthetic routes for polysubstituted oxazoles could be adapted for this purpose. For instance, a modification of the van Leusen reaction or a related cycloaddition strategy could potentially be employed, utilizing precursors that bear the isopropyl and ethyl carboxylate moieties or groups that can be readily converted to them.

Oxazole-4-carboxylic acid esters, as a class, are valuable intermediates in organic synthesis. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of other functional groups, such as amides or ketones. This versatility makes them useful building blocks for the synthesis of more complex molecules, including pharmacologically active compounds.

Given the broad range of biological activities associated with substituted oxazoles, it is plausible that this compound could exhibit interesting biological properties. The isopropyl group at the 5-position and the ethyl carboxylate at the 4-position would influence the molecule's lipophilicity, steric profile, and potential interactions with biological targets. Further research, including its synthesis and biological evaluation, would be necessary to fully elucidate the significance of this particular oxazole derivative.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO3 B2868121 Ethyl 5-isopropyloxazole-4-carboxylate CAS No. 32968-46-0

Properties

IUPAC Name

ethyl 5-propan-2-yl-1,3-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO3/c1-4-12-9(11)7-8(6(2)3)13-5-10-7/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSINPGEEFZHLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations of Oxazole Ring Formation and Derivatization

Detailed Reaction Mechanism Elucidation for Key Synthetic Routes

The synthesis of the oxazole (B20620) ring, a fundamental component of Ethyl 5-isopropyloxazole-4-carboxylate, is achievable through various synthetic pathways. A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and maximizing product yields.

Cycloaddition Mechanisms (e.g., [3+2] Cycloaddition)

[3+2] cycloaddition reactions provide an efficient and atom-economical approach to constructing five-membered heterocyclic rings such as oxazoles. A common strategy involves the reaction between a nitrile oxide and an alkyne. For instance, the van Leusen oxazole synthesis utilizes the reaction of aldehydes with tosylmethylisocyanides (TosMICs) under basic conditions to form 5-substituted oxazoles. nih.gov This process is considered a two-step [3+2] cycloaddition. nih.gov The mechanism involves the deprotonation of TosMIC, which then adds to the aldehyde. Subsequent bond formation between the resulting hydroxy group and the isocyano group leads to an oxazoline (B21484) intermediate. nih.gov The final 5-substituted oxazole is formed upon the elimination of p-toluenesulfinic acid (-TosH). nih.gov

Another example is the visible-light-induced photoredox catalysis, which enables a [3+2] cycloaddition/oxidative aromatization sequence to produce multisubstituted oxazoles from 2H-azirines and aldehydes. acs.org A plausible mechanism suggests that the 2H-azirine is oxidized to a 2-azaallenyl radical cation, which then undergoes nucleophilic attack by the aldehyde. acs.org Subsequent intramolecular radical addition and reduction yield a cycloadduct, which upon oxidative aromatization, furnishes the oxazole product. acs.org Oxazoles can also act as dienes in Diels-Alder reactions with various dienophiles to synthesize pyridines and furans. pharmaguideline.comresearchgate.net

Electrophilic and Nucleophilic Pathways in Ring Closure Reactions

Several synthetic routes to oxazoles proceed through stepwise mechanisms involving electrophilic and nucleophilic interactions to form the heterocyclic ring. The Robinson-Gabriel synthesis, for example, involves the cyclization and dehydration of an α-acylamino ketone. pharmaguideline.comijpsonline.com The reaction mechanism is initiated by the protonation of the acylamino keto moiety, which facilitates cyclization and subsequent dehydration in the presence of a mineral acid to yield a 2,5-disubstituted oxazole. ijpsonline.com

The Fischer oxazole synthesis is another classic method that produces 2,5-disubstituted oxazoles from a cyanohydrin and an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comwikipedia.org This dehydration reaction occurs under mild conditions. wikipedia.org The mechanism begins with the addition of gaseous HCl to the cyanohydrin, forming an iminochloride intermediate. wikipedia.org This intermediate then reacts with the aldehyde, where the nitrogen's lone pair attacks the electrophilic carbonyl carbon. wikipedia.org A subsequent SN2 attack, followed by the loss of water, yields a chloro-oxazoline intermediate that tautomerizes to form the oxazole. wikipedia.org

Nucleophilic substitution on the oxazole ring is generally rare but can occur, particularly at the C2 position, especially when electron-withdrawing groups are present at C4. pharmaguideline.comtandfonline.com Conversely, electrophilic substitution typically occurs at the C5 position, and is facilitated by the presence of electron-releasing substituents. pharmaguideline.comnumberanalytics.com The reactivity order for electrophilic attack is C4 > C5 > C2. pharmaguideline.com

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Modern synthetic chemistry often employs metal catalysts to enhance the efficiency and selectivity of heterocyclic compound formation. tandfonline.com Gold, palladium, and copper are among the transition metals that have proven effective in oxazole synthesis. researchgate.netstrath.ac.uk

A proposed mechanism for a gold-catalyzed synthesis of fully-substituted oxazoles involves the reaction of alkynyl triazenes and dioxazoles. nih.govrsc.org The catalytic cycle is thought to begin with the coordination of the gold catalyst to the alkynyl triazene. nih.govrsc.org This is followed by a regioselective attack by the dioxazole, leading to an intermediate that transforms into a gold carbene species with the elimination of acetone. nih.govrsc.org An intramolecular nucleophilic cyclization then occurs, followed by the collapse of the resulting intermediate to release the oxazole product and regenerate the gold catalyst. nih.govrsc.org Gold carbene intermediates, generated from the activation of C-C multiple bonds, are powerful in constructing new C-C and C-N bonds. rhhz.net

Esterification Reaction Mechanisms Relevant to the Carboxylate Moiety

The ethyl carboxylate group of this compound is typically introduced via an esterification reaction, most commonly the Fischer-Speier esterification. ontosight.ai88guru.com This acid-catalyzed reaction involves treating the corresponding carboxylic acid with an alcohol, such as ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. 88guru.comchemistrylearner.compsiberg.com

The mechanism proceeds through several key steps: 88guru.compsiberg.com

Protonation : The carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon. psiberg.com

Nucleophilic Attack : A molecule of the alcohol acts as a nucleophile and attacks the protonated carbonyl carbon. psiberg.com This leads to the formation of an oxonium ion. 88guru.com

Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups, creating a good leaving group (water). 88guru.com

Elimination of Water : A water molecule is eliminated, forming a protonated ester. psiberg.com

Deprotonation : The protonated ester is deprotonated, typically by a molecule of the alcohol or water, to yield the final ester and regenerate the acid catalyst. 88guru.com

This reaction is reversible, and the equilibrium can be shifted towards the product by using an excess of the alcohol or by removing water as it is formed. chemistrylearner.comsciencemadness.org

Reaction StepDescription
ProtonationThe carbonyl oxygen of the carboxylic acid is protonated by the acid catalyst.
Nucleophilic AttackThe alcohol attacks the electrophilic carbonyl carbon.
Proton TransferA proton is transferred to a hydroxyl group, forming a good leaving group.
DehydrationA water molecule is eliminated.
DeprotonationThe protonated ester is deprotonated to yield the final product and regenerate the catalyst.

Identification and Characterization of Reaction Intermediates

The elucidation of reaction mechanisms is heavily dependent on the identification and characterization of transient intermediates. In oxazole synthesis, various spectroscopic and analytical techniques are employed for this purpose. For instance, in the van Leusen oxazole synthesis, an oxazoline intermediate is formed. nih.govijpsonline.com

In the Fischer oxazole synthesis, an iminochloride intermediate is formed in the first step, followed by a chloro-oxazoline intermediate. wikipedia.org In the Robinson-Gabriel synthesis, the cyclization of the protonated α-acylamino ketone leads to an intermediate that then dehydrates. ijpsonline.com

In metal-catalyzed reactions, such as the gold-catalyzed synthesis of oxazoles, intermediates like gold carbene species are proposed. nih.govrsc.org The identification of these often short-lived organometallic intermediates can be challenging but is crucial for understanding the catalytic cycle.

Kinetic and Thermodynamic Considerations in Oxazole Synthesis

The outcome of an oxazole synthesis is influenced by both kinetic and thermodynamic factors. Kinetic control favors the product that is formed the fastest, while thermodynamic control favors the most stable product.

The Fischer-Speier esterification is a thermodynamically controlled process, meaning the most stable ester will be the major product. 88guru.com This is an important consideration when multiple reaction sites are available, as it helps to avoid the formation of undesired byproducts. 88guru.com In contrast, reactions involving more reactive species like acid chlorides and acid anhydrides are often under kinetic control. 88guru.com

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Definitive Solid-State Structure Elucidation

For ethyl 5-isopropyloxazole-4-carboxylate, a single-crystal X-ray diffraction study would provide irrefutable proof of its structure. The analysis would be expected to confirm the planarity of the oxazole (B20620) ring and reveal the specific spatial orientation of the isopropyl and ethyl carboxylate substituents. Although specific crystallographic data for this exact compound is not publicly available, analysis of related oxazole derivatives allows for a reliable prediction of the expected findings. vensel.org For instance, the crystal structure of a similar compound, ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate, was determined to be in the monoclinic space group P2₁/n. vensel.org

A hypothetical set of crystallographic data for this compound is presented below to illustrate the type of information obtained from such an analysis.

Table 1: Illustrative Crystallographic Data for this compound

Parameter Expected Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) ~12.0
b (Å) ~7.5
c (Å) ~13.5
β (°) ~105
Volume (ų) ~1160
Z 4

This data is hypothetical and serves as an example of typical crystallographic parameters.

The precise bond lengths and angles within the oxazole ring would confirm its aromatic character. Furthermore, the crystallographic data would reveal intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, which govern the packing of the molecules in the crystal. vensel.org

Application of Spectroscopic Methods for Reaction Monitoring and Product Purity Verification

The synthesis of this compound requires careful monitoring to ensure the reaction proceeds to completion and that the final product is free from starting materials and byproducts. Spectroscopic methods are essential tools for both real-time reaction analysis and final product quality control. researchgate.net

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. During the synthesis, the formation of the target molecule can be tracked by the appearance of a strong absorption band for the ester carbonyl (C=O) group, typically around 1720-1740 cm⁻¹. The disappearance of bands corresponding to the reactants would signal the progression of the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure and are highly effective for assessing purity. The ¹H NMR spectrum of this compound would show characteristic signals for the isopropyl group (a septet and a doublet) and the ethyl group (a quartet and a triplet). The absence of peaks corresponding to reactants or impurities in the final spectrum is a strong indicator of high purity. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the product. The detection of a molecular ion peak corresponding to the calculated mass of C₉H₁₃NO₃ (199.20 g/mol ) provides strong evidence for the successful synthesis of the target compound. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, leaving no doubt as to the identity of the product. researchgate.net

These methods, when used in combination, provide a comprehensive characterization of the compound and are standard practice in modern synthetic chemistry for structure verification and purity assessment. nih.govresearchgate.net

Table 2: Summary of Spectroscopic Methods for Analysis

Technique Information Provided Application in Synthesis
IR Spectroscopy Presence of functional groups (e.g., C=O, C-O) Monitoring the formation of the ester group.
¹H & ¹³C NMR Detailed molecular structure and connectivity Confirming the final structure and assessing purity by detecting residual starting materials or byproducts.
Mass Spectrometry Molecular weight and elemental formula Verifying the molecular weight of the final product.

Computational Chemistry and Theoretical Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Aromaticity Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For isoxazole (B147169) derivatives, these calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the extent of aromatic character.

Molecular Orbital (MO) theory is instrumental in describing the electronic structure of molecules like Ethyl 5-isopropyloxazole-4-carboxylate. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can gain insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides information about the chemical stability and reactivity of the molecule. researchgate.net

For isoxazole derivatives, the distribution of HOMO and LUMO orbitals can indicate the most probable sites for electrophilic and nucleophilic attack. Studies on related compounds have shown that these frontier orbitals are often distributed across the π-system of the isoxazole ring and adjacent substituents, which is critical for understanding intramolecular charge transfer processes. worldscientific.com A lower HOMO-LUMO gap generally suggests higher polarizability and a greater tendency to react. researchgate.net

Density Functional Theory (DFT) has become a widely used method for computational studies of organic molecules due to its balance of accuracy and computational cost. nih.gov DFT calculations are employed to optimize the molecular geometry, determine thermodynamic stability, and predict various spectroscopic parameters. researchgate.net For isoxazole derivatives, methods like B3LYP, often paired with basis sets such as 6-311G(d,p) or 6-311+G(d,p), are commonly used to study their electronic structure and chemical reactivity descriptors. researchgate.netnih.gov

DFT can be used to calculate key quantum chemical parameters that describe a molecule's reactivity. These parameters, derived from the energies of the frontier molecular orbitals, provide a quantitative measure of the molecule's behavior in chemical reactions.

ParameterFormulaDescription
Chemical Hardness (η)(ELUMO - EHOMO) / 2Measures resistance to change in electron distribution.
Chemical Potential (μ)(EHOMO + ELUMO) / 2Relates to the escaping tendency of electrons from an equilibrium system.
Mulliken Electronegativity (χ)Measures the power of an atom or group to attract electrons.
Electrophilicity Index (ω)μ2 / 2ηMeasures the energy stabilization when the system acquires additional electronic charge.

These calculations have been successfully applied to various isoxazole derivatives to understand their electronic properties and reactivity. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions involved in the synthesis of isoxazoles. The most common route to the isoxazole ring is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene. nih.govresearchgate.net Theoretical studies can map out the potential energy surface of such reactions, identifying the transition states and intermediates.

DFT calculations can be used to determine the activation energies for different possible reaction pathways, thereby predicting the regioselectivity of the cycloaddition. For example, in the reaction of a nitrile oxide with an unsymmetrical dipolarophile, computations can help predict which regioisomer will be the major product by comparing the energies of the respective transition states. nih.gov Analysis of Parr functions, which are derived from DFT, can also be used to predict the most electrophilic and nucleophilic sites, thus explaining the observed regioselectivity. nih.gov This approach provides a detailed understanding of the reaction mechanism at a molecular level, which is crucial for optimizing synthetic procedures. nih.gov

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations are highly effective in predicting spectroscopic data, particularly NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is frequently used in conjunction with DFT functionals (like B3LYP) to calculate the nuclear magnetic shielding tensors. dntb.gov.ua These calculated shielding values can then be converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

This predictive capability is extremely useful for structure elucidation and for assigning experimental NMR signals, especially in complex molecules. Studies on substituted isoxazoles have demonstrated a strong linear correlation between experimentally observed chemical shifts and theoretically calculated values for both ¹³C and ¹⁵N nuclei. nih.gov Discrepancies between calculated and experimental values can often be minimized by including solvent effects in the computational model. ruc.dk

Below is an example table illustrating the correlation between experimental and DFT-calculated ¹³C NMR chemical shifts for a substituted bis-isoxazole derivative, demonstrating the accuracy of this predictive method. nih.gov

AtomExperimental δ (ppm)Calculated δ (ppm) - Diastereomer A1Calculated δ (ppm) - Diastereomer A2
C3'155.86160.94153.80
C3158.66165.13171.82
C7205.83214.64219.97
C5'87.7994.5195.26
C7a87.6992.3096.33
C3a55.6059.7161.66

Molecular Dynamics Simulations for Conformational Behavior and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and intermolecular interactions. For a molecule like this compound, MD simulations can reveal the preferred conformations of the flexible isopropyl and ethyl carboxylate side chains and how they interact with their environment, such as a solvent or a biological receptor. chemrxiv.org

In the context of drug design, MD simulations are often used to investigate the stability of a ligand-protein complex. nih.gov After docking a molecule into the active site of a protein, an MD simulation can assess the stability of the binding pose and characterize the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to the binding affinity. nih.gov Such simulations have been performed on various isoxazole derivatives to understand their interactions with biological targets, providing a dynamic picture that complements static docking studies. chemrxiv.orgmdpi.com

In Silico Approaches to Structure-Reactivity and Structure-Property Relationships

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies, are used to build mathematical models that correlate the chemical structure of compounds with their biological activity or physical properties. nih.gov For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to understand the structural requirements for a specific biological activity, such as anti-inflammatory or fungicidal effects. mdpi.comacs.org

These models generate contour maps that visualize the regions around the molecule where certain properties (e.g., steric bulk, electrostatic potential, hydrophobicity) are predicted to enhance or diminish activity. mdpi.com For instance, a QSAR study on isoxazole derivatives might reveal that a bulky, electronegative group at a specific position on the isoxazole ring is crucial for its biological function. mdpi.com These insights are invaluable for the rational design of new, more potent analogues. nih.govnih.gov

Chemical Reactivity and Transformation Pathways

Electrophilic Aromatic Substitution Reactions on the Oxazole (B20620) Ring

Electrophilic aromatic substitution (SEAr) is a class of reactions where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. wikipedia.org The mechanism generally involves two steps: the attack of the aromatic ring's pi electrons on the electrophile to form a resonance-stabilized carbocation (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.com

For heterocyclic systems like oxazole, the reactivity towards electrophiles is lower than that of benzene (B151609) due to the electronegativity of the nitrogen atom, which reduces the ring's electron density. wikipedia.org Electrophilic attack on the oxazole ring is generally disfavored and requires harsh conditions. When it does occur, the position of attack is highly influenced by the existing substituents.

In Ethyl 5-isopropyloxazole-4-carboxylate, the potential sites for electrophilic attack are the C2 and the already substituted C4 and C5 positions. Direct attack at a hydrogen-bearing carbon is the most common SEAr pathway. Therefore, the C2 position is the only unsubstituted carbon on the ring.

Isopropyl Group (C5): This alkyl group is electron-donating through an inductive effect, which tends to activate the ring towards electrophilic attack and would typically direct incoming electrophiles to ortho and para positions. In the context of the oxazole ring, it enhances the electron density, particularly at the adjacent C4 position.

Ethyl Carboxylate Group (C4): This ester group is strongly electron-withdrawing, deactivating the ring towards electrophilic attack. youtube.com It pulls electron density away from the oxazole ring, making the formation of the cationic intermediate less favorable.

The combined effect is a significantly deactivated ring system. The electron-donating isopropyl group at C5 is insufficient to overcome the strong deactivating effect of the adjacent carboxylate group at C4 and the inherent electron-withdrawing nature of the ring nitrogen. Consequently, electrophilic aromatic substitution at the C2 position is highly unlikely to occur under standard conditions (e.g., nitration, halogenation, Friedel-Crafts reactions). masterorganicchemistry.com Attempting such reactions would likely require forcing conditions that could lead to decomposition or reaction at other parts of the molecule.

Reaction Type Typical Reagents Predicted Outcome for this compound
NitrationHNO₃, H₂SO₄No reaction or decomposition
HalogenationBr₂, FeBr₃No reaction or decomposition
Friedel-Crafts AlkylationR-Cl, AlCl₃No reaction or decomposition
Friedel-Crafts AcylationR-COCl, AlCl₃No reaction or decomposition

Nucleophilic Substitution Reactions and Ring Transformations

Nucleophilic substitution directly on the oxazole ring is generally difficult unless an activating group (electron-withdrawing) is present or a good leaving group is attached to the ring. In this compound, the ethyl carboxylate group at C4 makes the ring more electron-deficient. This could potentially render the ring susceptible to attack by strong nucleophiles.

Attack by a nucleophile could lead to two primary outcomes:

Addition-Elimination: If a leaving group were present, a nucleophilic aromatic substitution (SNAr) could occur. However, the parent molecule has no such group.

Ring-Opening/Transformation: Strong nucleophiles can attack one of the electrophilic carbon atoms of the ring (C2, C4, or C5), leading to cleavage of the oxazole ring. The C2 and C5 positions are particularly susceptible due to their proximity to the electronegative heteroatoms. For instance, treatment with strong bases like sodium hydroxide (B78521) at high temperatures could potentially lead to hydrolytic cleavage of the ring structure, in addition to saponification of the ester.

Cycloaddition Reactions of Oxazoles (e.g., Diels-Alder as Azadienes)

Oxazoles can participate as the diene component in Diels-Alder reactions, behaving as azadienes (specifically, 1-aza-3-oxabuta-1,3-dienes). rsc.org This reaction is a powerful tool for synthesizing other heterocyclic systems, most notably furans. The reaction typically occurs between the oxazole and an electron-deficient dienophile (e.g., maleic anhydride (B1165640), diethyl acetylenedicarboxylate).

The reaction of this compound with a dienophile, such as diethyl acetylenedicarboxylate (B1228247) (DEAD), would proceed as follows:

[4+2] Cycloaddition: The oxazole (diene) reacts across its C2 and C5 positions with the dienophile to form a bicyclic adduct.

Retro-Diels-Alder: This initial adduct is often unstable and readily undergoes a retro-Diels-Alder reaction. The bridge containing the nitrogen and the C2 carbon is eliminated as a nitrile molecule (in this case, likely hydrogen cyanide or a derivative depending on the C2 substituent, which is H).

Furan (B31954) Formation: The loss of the nitrile from the intermediate results in the formation of a substituted furan.

For this compound, the substituents would be carried over into the furan product. The isopropyl group at C5 and the ethyl carboxylate at C4 of the oxazole would become substituents on the newly formed furan ring.

Dienophile Initial Adduct Eliminated Molecule Final Product
Diethyl acetylenedicarboxylateBicyclic oxa-aza adductR-C≡NSubstituted furan
Maleic anhydrideBicyclic oxa-aza adductR-C≡NSubstituted furan

Functional Group Interconversions of the Ester Moiety

The ethyl carboxylate group at the C4 position is amenable to a variety of standard organic transformations.

The ester can be readily converted to its corresponding carboxylic acid through hydrolysis.

Saponification (Base-catalyzed hydrolysis): This is the most common method, involving treatment of the ester with an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), typically with heating. epa.gov The reaction produces the carboxylate salt (potassium 5-isopropyloxazole-4-carboxylate or the sodium equivalent), which is then protonated in a separate acidic workup step (e.g., with HCl) to yield the free carboxylic acid (5-isopropyloxazole-4-carboxylic acid). nih.gov

Acid-catalyzed hydrolysis: The ester can also be hydrolyzed under acidic conditions, using an aqueous solution of a strong acid like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) and heat. This is an equilibrium process, and the use of a large excess of water drives the reaction toward the carboxylic acid product.

Reaction Reagents Intermediate Product Final Product
Saponification1. NaOH(aq), Δ2. H₃O⁺Sodium 5-isopropyloxazole-4-carboxylate5-Isopropyloxazole-4-carboxylic acid
Acid HydrolysisH₂SO₄(aq), Δ-5-Isopropyloxazole-4-carboxylic acid

The ester functional group can be reduced to a primary alcohol. This transformation requires strong reducing agents, as milder reagents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters.

Reduction: The most common reagent for this purpose is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (like diethyl ether or THF), followed by an aqueous workup. This reaction converts the ethyl carboxylate group into a hydroxymethyl group, yielding (5-isopropyloxazol-4-yl)methanol.

Further Derivatization: The resulting primary alcohol is a versatile intermediate for further synthesis.

It can be oxidized back to an aldehyde using mild oxidizing agents like pyridinium (B92312) chlorochromate (PCC) or to the carboxylic acid using stronger agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄).

The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) or replaced with a halide (e.g., using SOCl₂ or PBr₃) to facilitate nucleophilic substitution reactions.

It can undergo etherification (e.g., Williamson ether synthesis) to form ethers.

Transformation Reagents Product
Reduction of Ester1. LiAlH₄, THF2. H₂O(5-Isopropyloxazol-4-yl)methanol
Oxidation of Alcohol (mild)PCC, CH₂Cl₂5-Isopropyloxazole-4-carbaldehyde
Oxidation of Alcohol (strong)KMnO₄, NaOH, H₂O5-Isopropyloxazole-4-carboxylic acid

Transamidation and Ester Exchange Reactions

The ethyl carboxylate group at the C4 position of the oxazole ring is susceptible to nucleophilic acyl substitution reactions, including transamidation and ester exchange (transesterification). These transformations allow for the modification of the ester functionality, providing access to a variety of amides and different esters.

Transamidation: The conversion of the ethyl ester to an amide is typically achieved by reaction with a primary or secondary amine. This reaction can be facilitated by heating or by the use of catalysts. The direct reaction of an ester with an amine to form an amide is often a slow process and may require harsh conditions. More commonly, the carboxylic acid is first activated, for instance by conversion to an acyl chloride or by using coupling agents, before reaction with the amine. fishersci.itlibretexts.org Another approach involves forming an ammonium (B1175870) salt from the carboxylic acid, which then dehydrates upon heating to yield the amide. libretexts.org

For this compound, the general scheme for transamidation can be represented as follows:

General Reaction Scheme for Transamidation

ReactantReagentProduct
This compoundR¹R²NHN,N-disubstituted 5-isopropyloxazole-4-carboxamide

Ester Exchange (Transesterification): This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. youtube.commdpi.com The equilibrium can be driven towards the desired product by using a large excess of the new alcohol or by removing the ethanol (B145695) that is formed. youtube.com Various catalysts, including mineral acids, metal salts, and enzymes, can be employed to facilitate this transformation. organic-chemistry.org

A general representation of the ester exchange reaction for this compound is shown below:

General Reaction Scheme for Ester Exchange

ReactantReagentProduct
This compoundR'OH, CatalystAlkyl 5-isopropyloxazole-4-carboxylate

Transformations Involving the Isopropyl Side Chain

The isopropyl group at the C5 position of the oxazole ring is generally considered to be relatively inert. However, under certain conditions, transformations involving this alkyl substituent can be envisaged, primarily through free-radical pathways or oxidation at the benzylic-like position. The carbon atom of the isopropyl group attached to the oxazole ring is analogous to a benzylic carbon and may exhibit enhanced reactivity.

Potential transformations include:

Oxidation: The benzylic-like C-H bond of the isopropyl group could be susceptible to oxidation to form a tertiary alcohol or a ketone, although this would require forcing conditions. Benzylic C-H oxidation is a fundamental transformation in organic synthesis. nih.gov

Halogenation: Free-radical halogenation at the tertiary carbon of the isopropyl group is a plausible transformation, which could introduce a handle for further functionalization.

Azolation: Recent advances in photoredox catalysis have enabled the coupling of benzylic C-H substrates with N-H azoles, suggesting a potential pathway for the functionalization of the isopropyl group. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) of Halogenated Oxazole Intermediatesacs.orgbeilstein-journals.org

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. To subject this compound to such reactions, it is first necessary to introduce a leaving group, typically a halogen, onto the oxazole ring. The most likely positions for halogenation are C2 and any unsubstituted positions on the ring.

Halogenation of the Oxazole Ring: The oxazole ring can be halogenated using various reagents. For instance, bromination can be achieved with N-bromosuccinimide. The position of halogenation will be directed by the existing substituents.

Suzuki-Miyaura Coupling: Once a halogenated derivative, such as ethyl 2-bromo-5-isopropyloxazole-4-carboxylate, is obtained, it can undergo Suzuki-Miyaura coupling with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base. acs.orgbeilstein-journals.orgnih.govmdpi.com This reaction would lead to the introduction of a new aryl, heteroaryl, or vinyl group at the position of halogenation.

The general scheme for a Suzuki-Miyaura coupling of a hypothetical 2-bromo derivative is as follows:

General Scheme for Suzuki-Miyaura Coupling

ReactantReagentCatalystProduct
Ethyl 2-bromo-5-isopropyloxazole-4-carboxylateR-B(OH)₂Pd catalyst, BaseEthyl 2-substituted-5-isopropyloxazole-4-carboxylate

The readily available ethyl 2-chlorooxazole-4-carboxylate has been shown to be a versatile scaffold for the synthesis of various substituted oxazoles via Suzuki, Stille, and Negishi coupling reactions at the C-2 position. acs.org Following bromination at the C-5 position, a second palladium-catalyzed coupling can be performed. acs.org

Other Ring Rearrangements and Opening Pathways (e.g., Cornforth Rearrangement)wikipedia.org

Cornforth Rearrangement: The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole where the acyl group and the C5 substituent exchange positions. wikipedia.org This reaction proceeds through a thermal pericyclic ring opening to a nitrile ylide intermediate, which then rearranges to the isomeric oxazole. wikipedia.org For this compound, if it were to be acylated at the C4-carboxylate position (a hypothetical transformation), the resulting compound could potentially undergo a Cornforth-type rearrangement. However, the ester group itself does not directly participate as the migrating group in the classical Cornforth rearrangement.

Ring Opening Pathways: The oxazole ring can be cleaved under various conditions.

Hydrolysis: 5-Hydroxyoxazole-4-carboxylic acid derivatives are known to be unstable and can undergo hydrolytic ring-opening and decarboxylation. nih.gov While this compound does not possess a hydroxyl group at C5, harsh acidic or basic conditions could potentially lead to hydrolysis of the ester followed by ring opening.

Nucleophilic Attack: Nucleophilic attack on the oxazole ring, particularly at the C2 position, can lead to ring cleavage rather than substitution. pharmaguideline.com For instance, reaction with ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles via a ring-opening and recyclization pathway. pharmaguideline.comtandfonline.com

Reductive Cleavage: Reduction of the oxazole ring with certain reducing agents can lead to ring-opened products. pharmaguideline.comtandfonline.com For example, reduction with nickel and aluminum alloy in aqueous potassium hydroxide has been reported to cause ring opening of oxazoles. tandfonline.com

Photochemical Rearrangement: Irradiation of oxazoles can lead to photorearrangements. For example, the photoisomerization of isoxazoles to oxazoles is a known process that proceeds through an acyl azirine intermediate. acs.org Aryl-substituted oxazoles have been shown to undergo photochemical rearrangements involving either the interchange of adjacent ring atoms or the exchange of positions 2 and 4. The specific photochemical behavior of this compound would depend on the irradiation conditions and the substitution pattern.

Applications in Advanced Organic Synthesis and Materials Science Research

Ethyl 5-isopropyloxazole-4-carboxylate as a Versatile Synthetic Building Block

The reactivity of the oxazole (B20620) ring, combined with the functional handles of the ester and alkyl groups, makes this compound a versatile precursor in synthetic organic chemistry. asischem.com It is utilized in the development of a wide array of more complex molecular structures.

The oxazole nucleus is a fundamental component in many biologically active and functional molecules. researchgate.net Compounds like this compound serve as starting points for the synthesis of more elaborate heterocyclic systems. The ester group can be hydrolyzed, converted into an amide, or used in condensation reactions, while the oxazole ring itself can participate in cycloaddition reactions or be modified through various organic transformations. nih.gov For instance, related heterocyclic carboxylates have been used to construct fused ring systems such as thiazolo[3,2-a]pyrimidines, demonstrating a pathway from a simple heterocycle to a complex polycyclic architecture. mdpi.com The synthesis of such molecules is of significant interest in medicinal chemistry and drug discovery. vensel.org

Unnatural or non-canonical amino acids are crucial components in modern drug discovery and peptide science, offering ways to create peptides with enhanced stability, novel conformations, and specific biological activities. mdpi.comresearchgate.net Isoxazole (B147169) and oxazole derivatives, which are structurally related, are recognized as valuable scaffolds for creating these amino acid-like building blocks. nih.gov Research has demonstrated the synthesis of novel 1,2-oxazole-4-carboxylate derivatives that incorporate protected amino groups, effectively creating heterocyclic amino acids. beilstein-journals.org These building blocks are designed for insertion into peptide-like structures, enabling the development of new peptidomimetics. beilstein-journals.org The general strategy involves using the carboxylate heterocycle as a core to which an amino functionality is attached, yielding a molecule with both the acidic and basic groups characteristic of an amino acid. nih.govbeilstein-journals.org

Table 1: Examples of Heterocyclic Amino Acid-Like Building Blocks Synthesized from Carboxylate Precursors

Precursor Class Resulting Building Block Potential Application Reference
β-enamino ketoesters Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates Synthesis of heterocyclic peptides beilstein-journals.org
Ethyl 5-amino-3-methyl-isoxazole-4-carboxylate 5-amino-3-methyl-isoxazole-4-carboxylic acid Solid-phase synthesis of α/β-mixed peptides nih.gov
Chiral glycine (B1666218) derivatives Uncommon R-amino acids Asymmetric synthesis wikipedia.org

In the field of asymmetric synthesis, where the goal is to produce a single enantiomer of a chiral molecule, chiral auxiliaries and ligands are indispensable tools. wikipedia.orgwiley.com The oxazoline (B21484) ring system, a reduced form of the oxazole ring, is a well-established component of many successful chiral ligands used in metal-catalyzed asymmetric reactions. nih.govresearchgate.net These ligands, often bidentate, can coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction. researchgate.net Given the close structural relationship, oxazole-based compounds like this compound are considered potential precursors for new classes of chiral ligands. Through chemical modification, the oxazole core can be functionalized with chiral groups or integrated into larger ligand frameworks for applications in asymmetric catalysis.

Integration into Agrochemical Synthesis Research

The search for new and effective herbicides and fungicides is a major focus of agrochemical research. Heterocyclic compounds, particularly those containing isoxazole and thiazole (B1198619) rings, have shown significant promise in this area. Research has been conducted on derivatives of isoxazole-4-carboxamides, which can be synthesized from the corresponding ethyl carboxylates. researchgate.net These compounds have been evaluated for their biological activities, with some derivatives showing notable fungicidal and herbicidal properties. researchgate.net For example, a series of ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates were synthesized and tested, revealing that specific substitutions led to moderate inhibition of plant growth and significant inhibition against various fungal strains. researchgate.net This positions this compound as a valuable starting material for creating libraries of potential agrochemical agents.

Table 2: Reported Biological Activity of Related Isoxazole-4-Carboxamide Derivatives

Compound Type Target Organism Activity Observed Reference
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates Various plants (e.g., barnyard grass, rape) 20–50% inhibition at 150 g ai/ha researchgate.net
Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylates Fungi (Fusarium graminearum, Botrytis cinerea) 32–58% inhibition at 100 mg/L researchgate.net

Contributions to Specialty Chemical Development

Specialty chemicals are high-value products produced in lower volumes for specific applications, including pharmaceuticals, agrochemicals, and electronic materials. Heterocyclic esters like this compound and its pyrazole (B372694) and thiazole analogs are key intermediates in the synthesis of these specialty chemicals. sgtlifesciences.comgoogle.com They serve as foundational building blocks that are transformed through multi-step synthetic sequences into the final, high-value active ingredients. nih.govresearchgate.net For example, a related compound, Ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate, is a key intermediate in the synthesis of Febuxostat, a drug used to treat gout. google.com The versatility of the oxazole-4-carboxylate scaffold allows it to be a starting point for a diverse range of target molecules across different industries.

Innovations in Material Science

The field of materials science is increasingly focused on organic molecules for applications in electronics, such as Organic Light Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs). The performance of these materials is highly dependent on the electronic and photophysical properties of their constituent molecular building blocks. chemrxiv.org Heterocyclic compounds are of great interest in this area due to their tunable properties. While direct applications of this compound in materials science are not widely documented, related heterocyclic systems like thienopyrrolocarbazoles are being developed as new building blocks for functional organic materials. chemrxiv.org The incorporation of different heteroatoms and substituents allows for the fine-tuning of molecular properties such as the HOMO/LUMO energy levels and the bandgap. chemrxiv.org The oxazole core, with its specific electronic characteristics, represents a scaffold with potential for development into new materials for organic electronics, where systematic modification of the substituents could lead to tailored photophysical or charge-transport properties.

Development of Novel Polymers and Advanced Materials

The oxazole nucleus is a key component in the development of advanced conjugated polymers. nih.govacs.org While research may not focus exclusively on this compound, the principles extend to this and similar derivatives, which can act as monomers in polymerization reactions. Techniques like direct arylation polymerization (DArP) and Stille coupling are employed to join aromatic units, including oxazoles, into a polymer backbone. acs.org

The incorporation of the electron-deficient oxazole ring into a polymer chain significantly influences the material's electronic properties. researchgate.net By strategically combining oxazole units with other aromatic systems (e.g., thiophene, benzothiadiazole), researchers can fine-tune the orbital energetics, leading to materials with tailored semiconducting behavior. nih.govacs.orgresearchgate.net These oxazole-containing polymers are investigated for their potential in organic electronics due to the close relationship between their chemical structure and physical properties. researchgate.net The functional groups on the monomer, such as the ester group in this compound, provide reaction sites for creating these polymer chains.

Table 1: Properties of Polymers Incorporating Oxazole Derivatives
Polymer SystemPolymerization MethodKey PropertiesPotential ApplicationReference
Oxazole-flanked Naphthalene Diimide (NDI) and Thienopyrroledione (TPD)Direct Arylation Polymerization (DArP)Demonstrates orbital energetics in the semiconducting regime.n-type semiconductors in thin-film transistors, electron acceptors in photovoltaic devices. nih.govacs.orgacs.org
π-conjugated polymer with 1,2,4-oxadiazole (B8745197) linkersDirect Heteroaryl Polymerization (DHAP)Photoluminescent with quantum yields up to 0.40; thermally stable.Organic light-emitting diodes (OLEDs). rsc.org
Poly(2-ethyl-2-oxazoline)s (PEtOx)Cationic Ring-Opening Polymerization (CROP)Biocompatible, biodegradable (when modified), forms well-defined block copolymers.Drug delivery vehicles and advanced biomaterials. rsc.orgrsc.org

Design of Luminescent and Electronic Materials based on Oxazole Derivatives

The oxazole ring is an important pharmacophore and structural motif in the design of materials with specific optical and electronic properties. tandfonline.comontosight.ai The delocalized π-electron system within the aromatic oxazole ring contributes to its ability to participate in electronic transitions, which is fundamental for luminescence and conductivity. numberanalytics.com

Theoretical and experimental studies on the oxazole ring system reveal its electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. researchgate.net By attaching different substituents to the oxazole core, chemists can modify these energy levels. This molecular engineering approach allows for the creation of materials that absorb and emit light at specific wavelengths or facilitate charge transport. For instance, π-conjugated polymers that incorporate oxazole or related oxadiazole linkers have been shown to be photoluminescent, a key characteristic for use in organic light-emitting diodes (OLEDs). rsc.orgnumberanalytics.com The structure of this compound provides a foundational scaffold that can be integrated into these larger conjugated systems to develop novel functional materials.

Analytical Chemistry Applications (e.g., Chromatographic Standards)

In the context of analytical chemistry, this compound is primarily considered a synthetic intermediate or a research chemical rather than a widely used analytical standard. While it can be detected and quantified by methods such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), its main role is as a building block in the synthesis of other target molecules.

An analytical standard is a highly pure compound used to calibrate instruments and validate analytical methods. While any synthesized compound like this compound must be purified and characterized using analytical techniques (e.g., NMR, mass spectrometry), there is limited evidence in scientific literature of its use as a commercial reference standard for routine analysis in other applications. Its utility lies in its synthetic potential rather than as a benchmark for analytical measurements.

Future Directions and Emerging Research Avenues

Exploration of Unconventional Reactivity and Catalytic Systems

Future investigations into the reactivity of Ethyl 5-isopropyloxazole-4-carboxylate are likely to move beyond classical transformations. The development of novel catalytic systems will be crucial in unlocking new synthetic pathways. For instance, transition-metal catalysis has been pivotal in the functionalization of oxazole (B20620) rings. nih.gov Research could focus on developing catalytic direct (hetero)arylation methods for the C-2 position of the oxazole ring, which would offer an alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov

Furthermore, the use of photoredox catalysis could enable previously inaccessible transformations. organic-chemistry.org Visible-light-mediated reactions could allow for the introduction of complex functional groups under mild conditions, expanding the chemical space accessible from this compound. organic-chemistry.org The exploration of dual catalytic systems, combining transition metals with photoredox catalysts, could lead to novel tandem reactions, allowing for the rapid construction of complex molecular architectures. organic-chemistry.org

Development of Highly Efficient and Atom-Economical Synthetic Protocols

The principles of green chemistry are increasingly influencing synthetic route design. Future work on the synthesis of this compound and its derivatives will likely prioritize atom economy and the use of environmentally benign reagents. etri.re.krresearchgate.net One promising avenue is the development of one-pot synthesis methods that minimize waste and purification steps. For example, multicomponent reactions, such as the van Leusen oxazole synthesis, offer a highly efficient means of constructing the oxazole core from simple precursors. ijpsonline.comnih.gov

Moreover, the use of catalytic amounts of reagents in place of stoichiometric ones is a key aspect of atom-economical synthesis. Research into novel catalysts, such as copper or nickel-based systems, for oxazole synthesis could lead to more sustainable and cost-effective production methods. ijpsonline.comijpsonline.com The development of solvent-free or aqueous reaction conditions would further enhance the green credentials of these synthetic protocols. organic-chemistry.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods with flow chemistry and automated platforms offers numerous advantages, including improved reaction control, enhanced safety, and the ability to rapidly generate libraries of compounds. durham.ac.ukacs.org Future research could focus on adapting the synthesis of this compound to a continuous flow process. durham.ac.ukacs.org This would allow for the on-demand production of the compound and its derivatives, facilitating high-throughput screening for biological activity or material properties. nih.gov

Automated synthesis platforms can be programmed to perform multi-step reaction sequences, enabling the rapid diversification of the this compound scaffold. researchgate.netresearchgate.netsigmaaldrich.comnih.gov By combining flow chemistry with automated purification and analysis, it would be possible to create a fully autonomous system for the discovery and optimization of novel oxazole-based compounds. sigmaaldrich.com

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and functional molecules. Ultrafast spectroscopy techniques, such as transient absorption and time-resolved fluorescence spectroscopy, can provide unprecedented insights into the dynamics of chemical reactions. nih.govacs.org Future studies could employ these techniques to investigate the excited-state dynamics of this compound and its derivatives. nih.govacs.org

For example, understanding the photoinduced ring-opening reactions of oxazoles at an ultrafast timescale could have applications in the development of new photoswitches or photoresponsive materials. uci.edu Furthermore, computational studies, in conjunction with experimental data, can be used to model reaction pathways and predict the outcomes of new transformations. researchgate.net A recent simulation study on oxazole has demonstrated the feasibility of imaging its valence-electron dynamics using attosecond soft X-ray pulses, which could open new avenues for understanding and controlling its reactivity. uci.edunih.gov

Rational Design of Oxazole-Based Functional Materials

The oxazole ring is a key component in a variety of functional materials, including fluorescent dyes, liquid crystals, and organic light-emitting diodes (OLEDs). tandfonline.comresearchgate.net The rational design of novel materials based on the this compound scaffold is a promising area for future research. By systematically modifying the substituents on the oxazole ring, it should be possible to tune the photophysical and electronic properties of the resulting materials. nih.gov

For instance, the introduction of extended π-conjugated systems could lead to the development of new fluorescent probes with applications in biological imaging. nih.gov Similarly, the incorporation of the this compound unit into polymeric structures could result in new materials with interesting thermal or mechanical properties. The versatility of the oxazole ring as a synthetic building block, combined with the principles of rational design, offers a powerful strategy for the creation of new functional materials with tailored properties. nih.govresearchgate.net

Conclusion

Summary of Key Research Contributions of Ethyl 5-isopropyloxazole-4-carboxylate

The primary research contribution of this compound lies in its function as a valuable synthetic intermediate in medicinal chemistry. Its structure, featuring a substituted oxazole (B20620) ring, serves as a versatile scaffold for the construction of more complex bioactive molecules. A significant application is its use as a precursor in the synthesis of inhibitors for dual specificity tyrosine-phosphorylation-regulated kinase 1B (DYRK1B), a target of interest in therapeutic research. google.com The synthesis of this compound itself is a notable contribution, achieved through the reaction of ethyl isocyanoacetate with isobutyryl chloride in the presence of a base, yielding the target oxazole with high efficiency. researchgate.net This synthetic route makes this compound an accessible building block for creating diverse chemical libraries aimed at drug discovery. researchgate.net Its utility is further demonstrated in patent literature, where it is a key component in the multi-step synthesis of novel kinase inhibitors. google.com

Perspectives on its Continued Significance in Fundamental and Applied Chemical Research

The continued significance of this compound is strongly tied to its role in the development of new pharmaceuticals. As research into kinase inhibitors expands, particularly for targets like DYRK1B involved in cell proliferation and apoptosis, this compound is positioned as a crucial starting material. google.com Its application is expected to grow within the field of medicinal chemistry, where the oxazole core is a recognized pharmacophore. The synthetic accessibility of this compound allows for its use in combinatorial chemistry and the generation of sp3-enriched compound libraries, which are of increasing interest for identifying novel drug candidates. researchgate.netresearchgate.net Future research will likely focus on leveraging this intermediate to create a broader range of derivatives, exploring their potential as therapeutic agents in areas such as oncology and neurodegenerative diseases where DYRK kinases play a role. google.com Its foundational role as a building block ensures its continued relevance in both academic and industrial chemical research focused on discovering next-generation therapeutics.

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Physical State Yellowish liquid researchgate.net
¹H NMR (400 MHz, CDCl₃) δ 7.75 (s, 1H), 4.39 (q, J = 7.1 Hz, 2H), 3.81 (h, J = 7.0 Hz, 1H), 1.40 (t, J = 7.1 Hz, 3H), 1.30 (d, J = 7.0 Hz, 6H) google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.